![molecular formula C19H24N4O B2984159 2-Amino-1-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile CAS No. 691887-20-4](/img/structure/B2984159.png)
2-Amino-1-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile
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Description
2-Amino-1-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile is a useful research compound. Its molecular formula is C19H24N4O and its molecular weight is 324.428. The purity is usually 95%.
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Scientific Research Applications
Chemo- and Regioselective Synthesis
A study by Feng Sha and H. Alper (2017) on the "Ligand- and Additive-Controlled Pd-Catalyzed Aminocarbonylation of Alkynes with Aminophenols" demonstrates the utility of specific ligands and additives in synthesizing hydroxy-substituted α,β-unsaturated amides, which are valuable in pharmaceuticals and natural products. This research could suggest potential pathways for modifying or synthesizing related compounds for specific scientific applications Sha & Alper, 2017.
Bioremediation of Environmental Pollutants
Urvish Chhaya and A. Gupte (2013) investigated the "Possible role of laccase from Fusarium incarnatum UC-14 in bioremediation of Bisphenol A using reverse micelles system." This study highlights the potential of enzymatic processes in degrading environmental pollutants, indicating possible environmental applications for structurally related compounds Chhaya & Gupte, 2013.
Synthesis of Heterocyclic Compounds
Research by Gorazd Soršak et al. (1995) on the "Synthesis and transformations of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate" presents a new reagent in the synthesis of heteroaryl substituted β-amino- α,β- -dehydro—amino acid derivatives and fused hetero-cyclic systems, showing the potential in synthetic chemistry for developing new molecules and materials Soršak et al., 1995.
Electrochromic Conducting Polymers
A study on "Electrochromic conducting polymers via electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers" by G. Sotzing, J. Reynolds, and P. Steel (1996) explored the synthesis and characterization of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers. These findings could provide insights into the development of novel electrochromic materials and devices Sotzing, Reynolds, & Steel, 1996.
Multichromic Polymer Synthesis
The synthesis of a new polythiophene derivative by Funda Ozyurt et al. (2008) demonstrated the material's multichromic properties and solution processability, suggesting potential applications in electrochromic devices and materials science Ozyurt et al., 2008.
properties
IUPAC Name |
(Z)-2-amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-18(2,3)13-7-12(8-14(17(13)24)19(4,5)6)11-23-16(10-21)15(22)9-20/h7-8,11,24H,22H2,1-6H3/b16-15-,23-11? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWIFDHKAUSHPN-RFNVRPSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=N/C(=C(/C#N)\N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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